molecular formula C10H13ClN2O2 B1319446 Isopropyl 3,5-diamino-4-chlorobenzoate CAS No. 40362-33-2

Isopropyl 3,5-diamino-4-chlorobenzoate

Cat. No.: B1319446
CAS No.: 40362-33-2
M. Wt: 228.67 g/mol
InChI Key: HRYLBKAUVIHKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 3,5-diamino-4-chlorobenzoate typically involves the esterification of 3,5-diamino-4-chlorobenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond . The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3,5-diamino-4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields 3,5-diamino-4-chlorobenzoic acid, while substitution reactions can produce a variety of substituted benzoates .

Scientific Research Applications

Isopropyl 3,5-diamino-4-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Isopropyl 3,5-diamino-4-chlorobenzoate involves its interaction with specific molecular targets. The amino groups and the ester functionality play crucial roles in its reactivity and binding to target molecules. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors, leading to various biological effects .

Properties

IUPAC Name

propan-2-yl 3,5-diamino-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-5(2)15-10(14)6-3-7(12)9(11)8(13)4-6/h3-5H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYLBKAUVIHKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C(=C1)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602187
Record name Propan-2-yl 3,5-diamino-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40362-33-2
Record name Propan-2-yl 3,5-diamino-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.